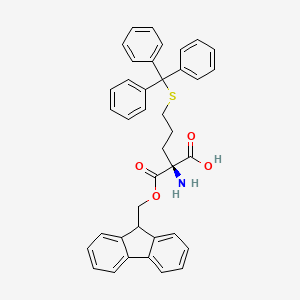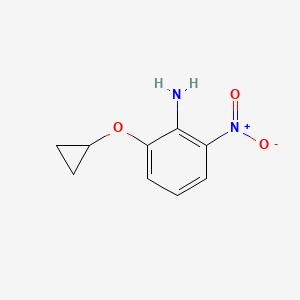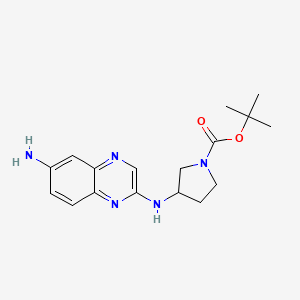
Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with hydroxy, methoxy, and pentyl groups, and esterified with a phenylmethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid derivatives react with phenylmethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is driven to completion by the removal of water.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert hepatoprotective effects by reducing oxidative stress and inflammation in liver cells. This is achieved through the modulation of key enzymes and cytokines involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: Known for its use in flavoring and fragrance industries.
Benzoic acid, 2-hydroxy-, phenylmethyl ester: Commonly used as a preservative and antimicrobial agent.
Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester: Utilized in the synthesis of vanillin and other flavor compounds.
Uniqueness
Benzoic acid, 4-hydroxy-2-methoxy-6-pentyl-, phenylmethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pentyl group enhances its lipophilicity, making it more effective in interacting with lipid membranes and exerting its biological effects.
Properties
CAS No. |
53530-23-7 |
|---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
benzyl 4-hydroxy-2-methoxy-6-pentylbenzoate |
InChI |
InChI=1S/C20H24O4/c1-3-4-6-11-16-12-17(21)13-18(23-2)19(16)20(22)24-14-15-9-7-5-8-10-15/h5,7-10,12-13,21H,3-4,6,11,14H2,1-2H3 |
InChI Key |
SOOADOAQKGBDHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)

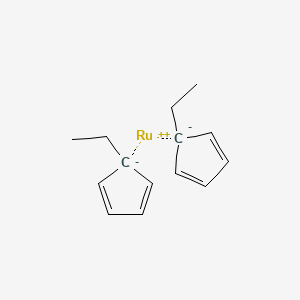


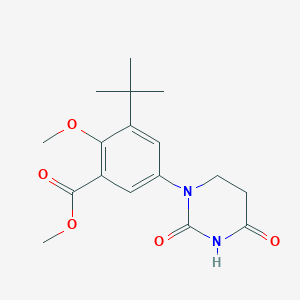
![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)
